molecular formula C12H20O B14349129 4-Ethynyl-2,3,3-trimethylhept-1-en-4-ol CAS No. 90315-96-1

4-Ethynyl-2,3,3-trimethylhept-1-en-4-ol

Cat. No.: B14349129
CAS No.: 90315-96-1
M. Wt: 180.29 g/mol
InChI Key: AGKQGVCUAZFUMP-UHFFFAOYSA-N
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Description

4-Ethynyl-2,3,3-trimethylhept-1-en-4-ol is a structurally complex alkyne-alcohol hybrid featuring an ethynyl group (C≡CH), a hydroxyl group at position 4, and three methyl substituents at positions 2, 3, and 3 on a seven-carbon chain. This structure facilitates unique reactivity, particularly in frustrated Lewis pair (FLP) chemistry, where the ethynyl group can engage in cooperative interactions with Lewis acids and bases . Its steric profile, dominated by the 2,3,3-trimethyl substituents, distinguishes it from simpler alkyne-alcohol analogs and influences both physical properties and chemical behavior .

Properties

CAS No.

90315-96-1

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

4-ethynyl-2,3,3-trimethylhept-1-en-4-ol

InChI

InChI=1S/C12H20O/c1-7-9-12(13,8-2)11(5,6)10(3)4/h2,13H,3,7,9H2,1,4-6H3

InChI Key

AGKQGVCUAZFUMP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#C)(C(C)(C)C(=C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2,3,3-trimethylhept-1-en-4-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Grignard reagents, which are organomagnesium compounds used to form carbon-carbon bonds. The reaction conditions often require anhydrous (water-free) environments and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2,3,3-trimethylhept-1-en-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

4-Ethynyl-2,3,3-trimethylhept-1-en-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Ethynyl-2,3,3-trimethylhept-1-en-4-ol involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Key Compounds:

4-Ethynyl-2,6-dimethylheptan-4-ol (CAS 10562-68-2, ) Substituents: 2,6-dimethyl vs. 2,3,3-trimethyl in the target compound. Functional Groups: Lacks the enol (α,β-unsaturated alcohol) system; features a saturated alcohol.

4-Ethynyl-2,6-lutidine derivatives (, Winkelhaus et al. )

  • Substituents: 2,6-dimethylpyridine backbone vs. aliphatic chain in the target compound.
  • Functional Groups: Pyridine nitrogen acts as an intramolecular Lewis base, contrasting with the aliphatic hydroxyl group in the target compound.

FLP-Reactive Alkynes (Chen et al. , Dureen et al. )

  • Examples: Terminal alkynes like HC≡CR.
  • Functional Groups: Lack hydroxyl and methyl substituents, leading to divergent FLP reactivity (e.g., 1,2-P/B addition vs. 1,1-carboboration).

Table 1: Structural and Functional Comparisons

Compound Substituents Functional Groups Key Structural Features
4-Ethynyl-2,3,3-trimethylhept-1-en-4-ol 2,3,3-trimethyl, enol Ethynyl, α,β-unsaturated alcohol Steric hindrance, conjugation, tautomerism
4-Ethynyl-2,6-dimethylheptan-4-ol 2,6-dimethyl Ethynyl, saturated alcohol Linear substitution, no conjugation
4-Ethynyl-2,6-lutidine derivatives 2,6-dimethylpyridine Ethynyl, pyridine Intramolecular Lewis acid-base pairs

Reactivity in Frustrated Lewis Pair (FLP) Systems

The target compound’s ethynyl group enables FLP-mediated reactions, but its steric and electronic properties differ significantly from simpler alkynes:

  • 1,1-Carboboration vs. 1,2-Addition : Bulky 2,3,3-trimethyl groups may favor 1,1-carboboration (observed in sterically hindered alkynes) over 1,2-P/B addition due to restricted access to the alkyne π-system .
  • Enol Participation: The α,β-unsaturated alcohol system could stabilize transition states via conjugation, a feature absent in saturated analogs like 4-Ethynyl-2,6-dimethylheptan-4-ol .

Physical and Stability Properties

  • Boiling Point/Solubility: The 2,3,3-trimethyl substituents increase hydrophobicity compared to 2,6-dimethyl analogs, reducing solubility in polar solvents. The enol group may marginally enhance solubility in alcohols via hydrogen bonding.
  • Stability: The enol form is likely stabilized by hyperconjugation and steric protection from methyl groups, reducing keto-enol tautomerization rates relative to less-substituted enols .

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